

physicochemical properties of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

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Compound of Interest

Compound Name: 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Cat. No.: B141379

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An In-depth Technical Guide to the Physicochemical Properties of **2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and potential biological mechanisms of **2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole**. The information is curated for professionals in research and drug development, with a focus on structured data presentation and detailed methodologies.

Core Physicochemical Properties

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with a reactive chloromethyl group and a cyclopropyl moiety. The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its metabolic stability and diverse biological activities.^{[1][2]} The presence of the electrophilic chloromethyl group suggests potential for covalent interactions with biological targets, while the cyclopropyl group can influence binding affinity and metabolic profile.^[3]

Quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

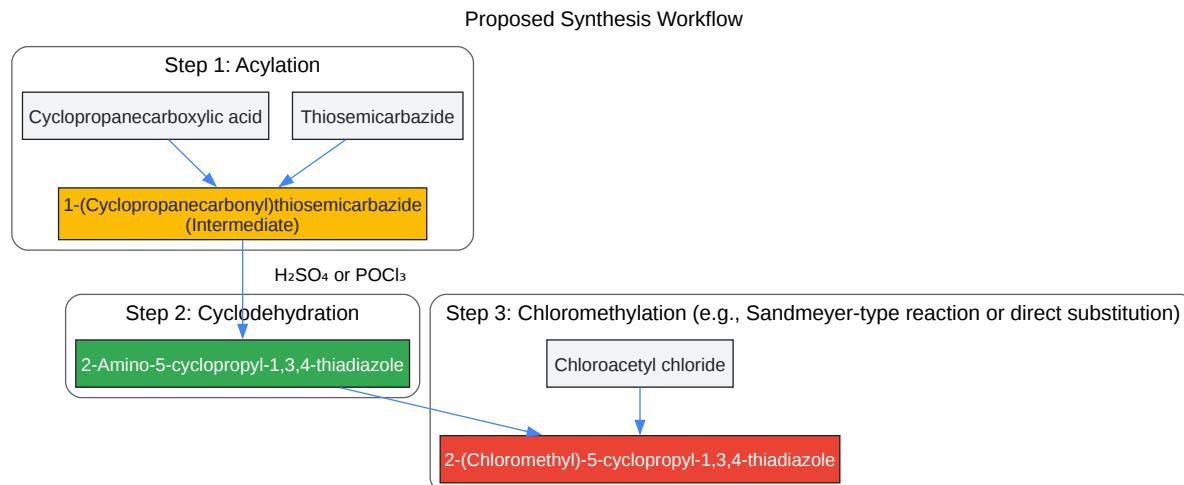
Property	Value	Reference(s)
CAS Number	138300-59-1	[4] [5] [6]
Molecular Formula	C ₆ H ₇ CIN ₂ S	[4] [5]
Molecular Weight	174.65 g/mol	[4] [5]
Melting Point	80 °C	[4]
Boiling Point	70 °C at 0.01 mmHg	[4]
Density	1.442 g/cm ³	[4]
Flash Point	134.1 °C	[4]
Refractive Index	1.621	[4]
XLogP3	2.15430	[4]
InChI Key	VDUGMUQOYNINHU-UHFFFAOYSA-N	[4] [5]
SMILES	C1CC1C2=NN=C(S2)CCI	[5]

Experimental Protocols

While a specific, published synthesis protocol for **2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole** is not readily available, a plausible synthetic route can be constructed based on established methods for analogous 1,3,4-thiadiazole derivatives. The following sections detail a proposed synthesis workflow and standard analytical characterization methods.

Proposed Synthesis Protocol

A common and effective method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of an appropriate acylthiosemicarbazide.[\[7\]](#)[\[8\]](#) This proposed protocol adapts this general methodology.



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Caption: Proposed multi-step synthesis of the target compound.

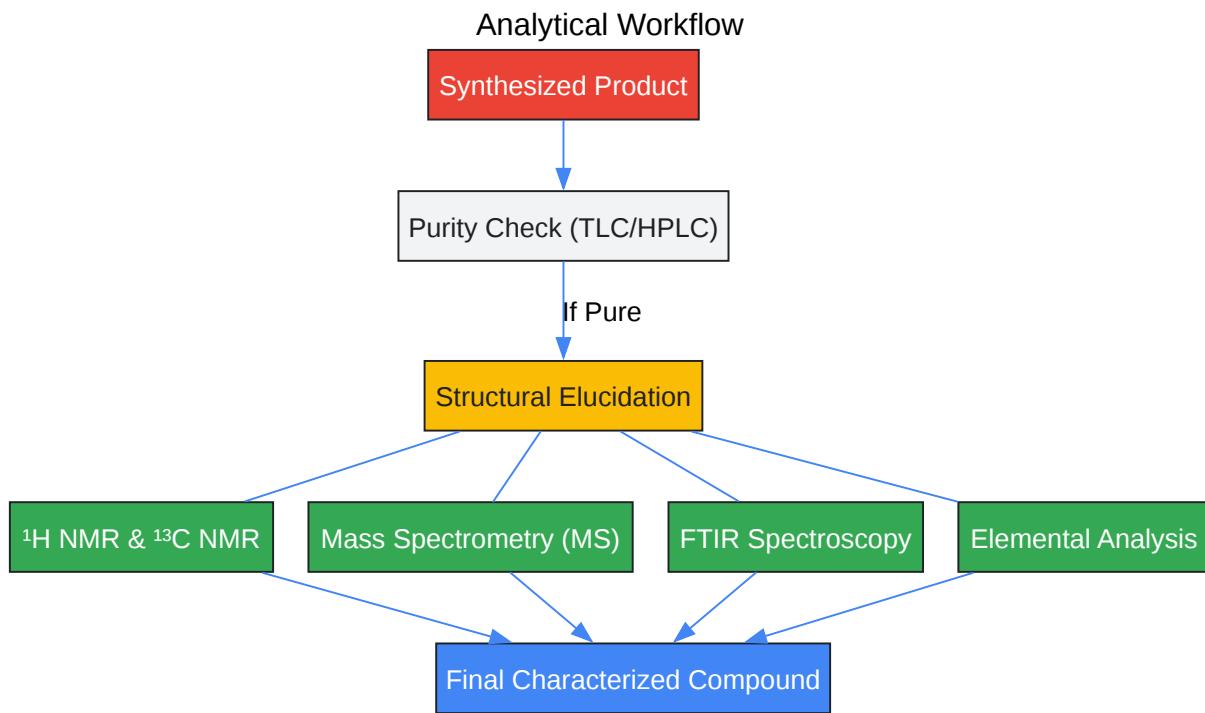
Methodology:

- Synthesis of 1-(Cyclopropanecarbonyl)thiosemicarbazide (Intermediate):
 - To a solution of cyclopropanecarboxylic acid, add a coupling agent (e.g., EDC/HOBt or convert to acyl chloride using thionyl chloride).
 - Slowly add thiosemicarbazide to the activated carboxylic acid derivative at a controlled temperature (e.g., 0-25 °C).

- Stir the reaction mixture for several hours until completion, monitored by Thin Layer Chromatography (TLC).
- Isolate the product by filtration or extraction, followed by washing and drying.
- **Synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole:**
 - Suspend the intermediate, 1-(cyclopropanecarbonyl)thiosemicarbazide, in a dehydrating/cyclizing agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride (POCl₃).^[7]
 - Heat the mixture gently (e.g., 60-80 °C) for a few hours.
 - Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
 - Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure 2-amino-5-cyclopropyl-1,3,4-thiadiazole.
- **Synthesis of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole:**
 - A potential route involves a Sandmeyer-type reaction starting from the 2-amino precursor. Diazotize the amino group using sodium nitrite in an acidic medium. The resulting diazonium salt can then be reacted with a source of chloromethyl functionality.
 - Alternatively, a more direct approach might involve the reaction of a suitable precursor like 2-hydrazino-5-cyclopropyl-1,3,4-thiadiazole with chloroacetyl chloride, followed by reduction or further transformation.

Analytical Characterization Protocols

The structural confirmation and purity assessment of the synthesized **2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole** would be conducted using standard analytical techniques.^[9] [\[10\]](#) [\[11\]](#)



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Caption: Standard workflow for analytical characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Acquire ^1H NMR and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Expected ^1H NMR signals would include multiplets for the cyclopropyl protons and a singlet for the chloromethyl protons.
 - ^{13}C NMR would confirm the number of unique carbon environments, including those in the thiadiazole ring, cyclopropyl group, and chloromethyl group.[10][12]

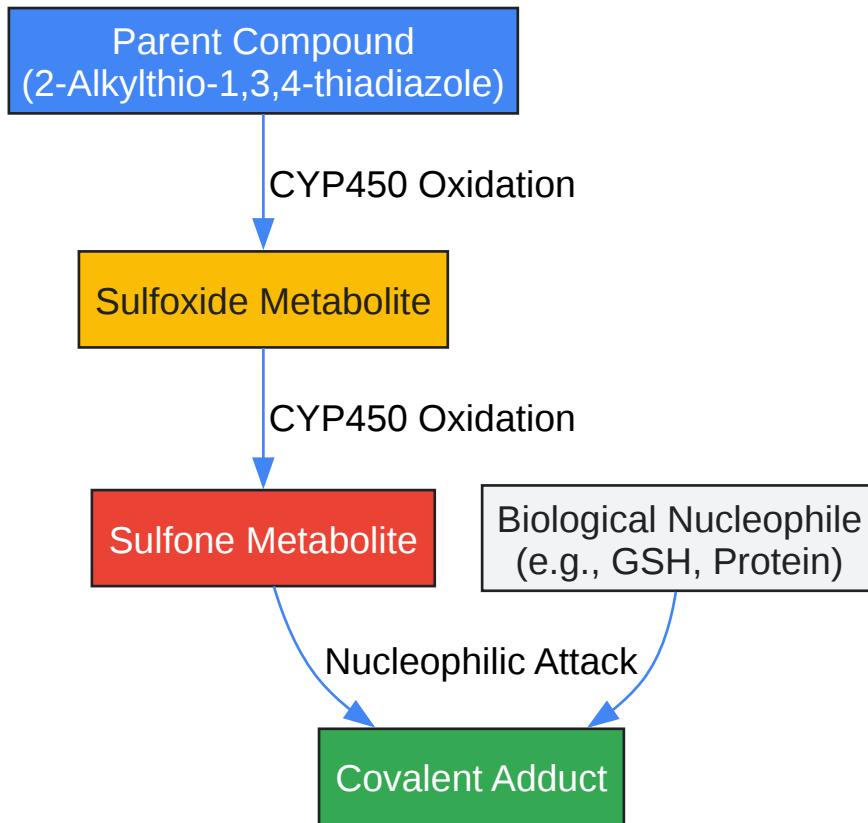
- Mass Spectrometry (MS):
 - Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or EI).
 - The resulting mass spectrum should show a molecular ion peak $[M]^+$ or protonated molecular ion peak $[M+H]^+$ corresponding to the calculated exact mass (174.00200).[\[12\]](#) [\[13\]](#) The isotopic pattern for chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$ ratio of ~3:1) should also be observable.
- Infrared (IR) Spectroscopy:
 - Prepare the sample (e.g., as a KBr pellet or a thin film).
 - Record the IR spectrum.
 - Characteristic absorption bands for the C=N and C-S bonds within the thiadiazole ring, as well as C-H stretches for the cyclopropyl and chloromethyl groups, are expected.[\[9\]](#)[\[10\]](#)
- Elemental Analysis:
 - Submit a pure sample for CHNS analysis.
 - The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within $\pm 0.4\%$ of the theoretical values calculated from the molecular formula $\text{C}_6\text{H}_7\text{ClN}_2\text{S}$.[\[10\]](#)[\[11\]](#)

Potential Mechanism of Action & Bioactivation

No specific signaling pathways have been definitively elucidated for **2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole**. However, based on its chemical structure and the known reactivity of related compounds, a likely mechanism involves its bioactivation into a reactive electrophile.

The 2-(alkylthio)-1,3,4-thiadiazole motif, which is structurally related, is known to undergo metabolic activation. This process is primarily catalyzed by cytochrome P450 enzymes.[\[14\]](#) The proposed bioactivation pathway involves two main steps: enzymatic oxidation followed by nucleophilic substitution.

General Bioactivation Pathway



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Caption: Bioactivation of thiadiazoles via metabolic oxidation.

- Enzymatic Oxidation: The sulfur atom of the side chain is oxidized by cytochrome P450 enzymes, first to a sulfoxide and then further to a sulfone metabolite.[14]
- Nucleophilic Displacement: The resulting sulfoxide and sulfone are good leaving groups. They render the carbon atom of the side chain susceptible to nucleophilic attack by endogenous biomolecules, such as the thiol group of glutathione (GSH) or nucleophilic residues on proteins.[14]

This formation of covalent adducts can lead to the disruption of normal cellular function and is a mechanism associated with idiosyncratic adverse drug reactions.[14] The inherent reactivity of the chloromethyl group on the target compound provides a more direct route for alkylation of biological nucleophiles, which may be a primary mechanism of its biological activity or potential toxicity.

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